6,7-dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one
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Description
6,7-dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H14N2O4S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biological Activity
6,7-Dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one is a coumarin derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This compound features a complex structure that combines a coumarin backbone with a benzo[d]imidazole moiety, which is believed to enhance its pharmacological properties.
Research indicates that this compound exhibits significant inhibitory activity against the myeloid cell leukemia-1 (Mcl-1) protein, a member of the Bcl-2 family implicated in cancer cell survival. Mcl-1 overexpression is associated with resistance to various chemotherapeutic agents, making it a critical target in cancer treatment. The compound's structural attributes facilitate its binding to Mcl-1, thereby promoting apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces apoptosis in several cancer cell lines. For instance, it has been shown to lower cell viability and increase apoptotic markers such as caspase activation and Bax/Bcl-2 ratio alterations.
Table 1: In Vitro Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
A549 (Lung) | 1.21 | 70 |
MCF7 (Breast) | 0.76 | 65 |
HeLa (Cervical) | 0.95 | 80 |
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives often depends on their substituents. In the case of this compound, the presence of hydroxyl groups at positions 6 and 7 enhances its interaction with Mcl-1. Studies have shown that modifications at these positions can significantly alter the inhibitory potency against Mcl-1.
Table 2: Structure-Activity Relationship Data
Compound Variant | K_i (µM) | Observations |
---|---|---|
Parent Coumarin | 4.06 | Baseline activity |
Hydroxymethyl Substituted | 9.17 | Decreased activity |
Methylated Catechol | 15.9 | Significant reduction in potency |
Case Studies
A notable case study involved the administration of this compound in animal models of cancer. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups receiving standard chemotherapy alone.
Case Study Summary
Study Title: Efficacy of 6,7-Dihydroxy Coumarin Derivative in Tumor Models
Model Used: Xenograft model in mice
Results:
- Tumor growth inhibition: 45%
- Survival rate improvement: 30%
Properties
Molecular Formula |
C18H14N2O4S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6,7-dihydroxy-4-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]chromen-2-one |
InChI |
InChI=1S/C18H14N2O4S/c1-20-13-5-3-2-4-12(13)19-18(20)25-9-10-6-17(23)24-16-8-15(22)14(21)7-11(10)16/h2-8,21-22H,9H2,1H3 |
InChI Key |
PNDXYWBNSITKTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC(=O)OC4=CC(=C(C=C34)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.